1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Overview
Description
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves the reaction of thieno[3,2-c][1,2]thiazine derivatives with methoxyethylating agents under controlled conditions. One common method involves the use of 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[3,2-c][1,2]thiazine derivatives with reduced functional groups.
Substitution: Formation of substituted thieno[3,2-c][1,2]thiazine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemical Biology: Studied for its role in enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- 1-(2-Ethoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Uniqueness
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is unique due to its methoxyethyl group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H11NO4S2 |
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Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one |
InChI |
InChI=1S/C9H11NO4S2/c1-14-4-3-10-7-2-5-15-9(7)8(11)6-16(10,12)13/h2,5H,3-4,6H2,1H3 |
InChI Key |
VDVRGLKVHINYKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=O)CS1(=O)=O)SC=C2 |
Origin of Product |
United States |
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